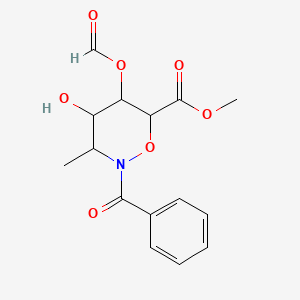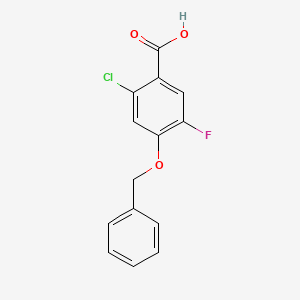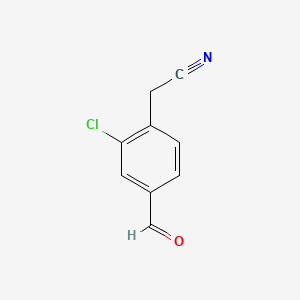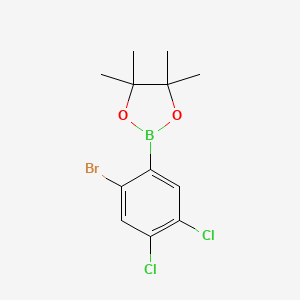![molecular formula C8H7BrN2O B14020669 (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14020669.png)
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that contains a bromine atom, a pyrazole ring fused to a pyridine ring, and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the formation of the pyrazolo[1,5-a]pyridine core followed by bromination and subsequent introduction of the methanol group One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide, sodium thiolate, or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)aldehyde or (4-Bromopyrazolo[1,5-a]pyridin-3-yl)carboxylic acid.
Reduction: Formation of (4-Hydroxypyrazolo[1,5-a]pyridin-3-yl)methanol.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyridine derivatives.
科学的研究の応用
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of (4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The molecular targets and pathways involved can vary based on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
(4-Chloropyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a methyl group instead of bromine.
(4-Nitropyrazolo[1,5-a]pyridin-3-yl)methanol: Similar structure but with a nitro group instead of bromine.
Uniqueness
(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s biological activity, potentially enhancing its efficacy as a bioactive molecule.
特性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC名 |
(4-bromopyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-1-3-11-8(7)6(5-12)4-10-11/h1-4,12H,5H2 |
InChIキー |
JBJANJPMDOHXGK-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C(C=N2)CO)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



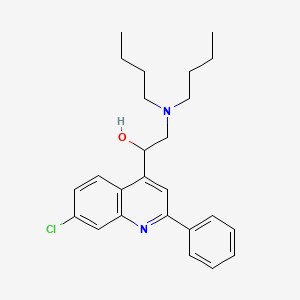
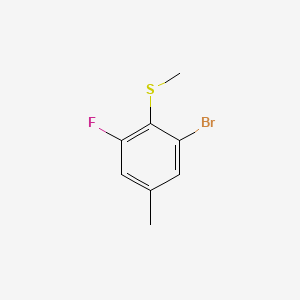



![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
